REACTION_SMILES
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[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[CH:11](=[O:12])[CH:13]=[P:14]([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[CH:1]([c:2]1[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1)=[O:10]>>[CH:1]([c:2]1[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1)=[CH:13][CH:11]=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC=P(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C=O)c1
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Name
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Type
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product
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Smiles
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COc1cccc(C=CC=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |